5-Bromo-3-methyl-2-nitropyridine
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Overview
Description
5-Bromo-3-methyl-2-nitropyridine is a yellow to brown solid . It has a molecular weight of 217.02 . It is used as a reagent in the synthesis of novel benzinidazoles .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another method involves the bromination of 2-aminopyridine with N-Bromosuccinimide (NBS) in acetonitrile at 0-5 °C, yielding 5-bromo-2-aminopyridine with good regioselectivity .Molecular Structure Analysis
The molecular formula of this compound is C6H5BrN2O2 . The InChI key is FZZLWWNOYMHSIS-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a density of 1.7±0.1 g/cm3 . Its boiling point is 252.6±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Synthesis and Process Optimization
5-Bromo-3-methyl-2-nitropyridine is synthesized from corresponding amine via hydrogen peroxide oxidation. It is used in large-scale production where the transformation faces challenges such as low conversion, high impurity content, and lack of reproducibility. Through process development and safety studies, including the stability of the oxidant mixture and the oxidation reaction, a reproducible and safe protocol has been developed. This allows for consistent results in large-scale applications, highlighting its significance in chemical synthesis processes (Agosti et al., 2017).
Spectroscopic and Computational Studies
Spectroscopic studies, including FT-Raman and FT-IR, along with density functional studies, have been conducted on this compound. These studies provide detailed insights into the molecule's vibrational properties, helping in the understanding of its chemical behavior and properties. The equilibrium geometry, vibrational frequencies, and potential energy distribution (PED) analyses offer comprehensive information on the molecule's structural and electronic characteristics, which are crucial for its applications in scientific research (Sundaraganesan et al., 2005).
Molecular Docking and Computational Analysis
Computational calculations have been performed on this compound to study its molecular structure and energy. This includes the analysis of molecular electrostatic potential (MEP), frontier molecular orbital (FMO), and donor-acceptor interactions. Such studies are instrumental in understanding the molecule's reactivity and potential applications in designing new compounds with desired properties. Additionally, molecular docking studies with target proteins exhibit the molecule's potential in biomedical research, providing insights into its interaction mechanisms and effects on biological systems (Arulaabaranam et al., 2021).
Safety and Hazards
Future Directions
5-Bromo-3-methyl-2-nitropyridine is used as a reagent in the synthesis of novel benzinidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors . This suggests potential applications in the development of new pharmaceuticals.
Relevant Papers The synthesis and reactions of nitropyridines, including this compound, have been discussed in several papers . These papers provide valuable insights into the chemical properties and potential applications of this compound.
Mechanism of Action
Target of Action
5-Bromo-3-methyl-2-nitropyridine is primarily used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .
Mode of Action
The compound’s interaction with its targets involves a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of this compound is the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . By inhibiting PLK1, MLN0905 can potentially halt the proliferation of cancer cells, which often overexpress this protein .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . Furthermore, the compound should be handled and stored in an inert atmosphere at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that 5-Bromo-3-methyl-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in the process of forming MLN0905.
Molecular Mechanism
It is known to participate in the synthesis of MLN0905 , but the exact nature of its interactions with biomolecules during this process is not documented.
Properties
IUPAC Name |
5-bromo-3-methyl-2-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFNGESSJFKZEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652074 |
Source
|
Record name | 5-Bromo-3-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114042-02-3 |
Source
|
Record name | 5-Bromo-3-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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